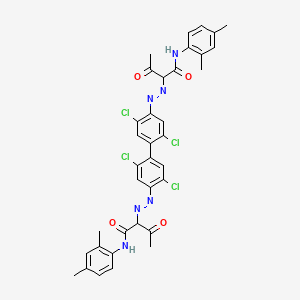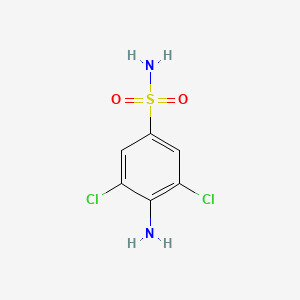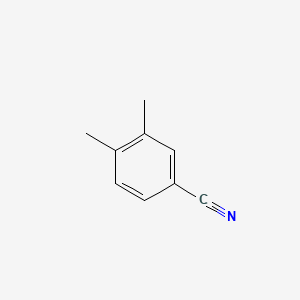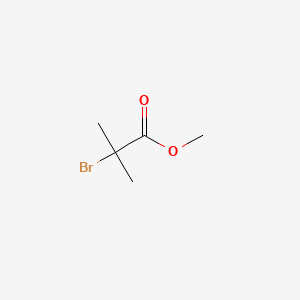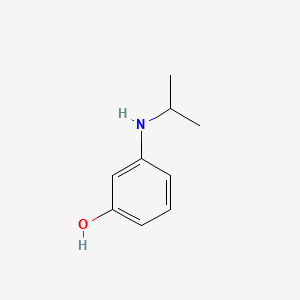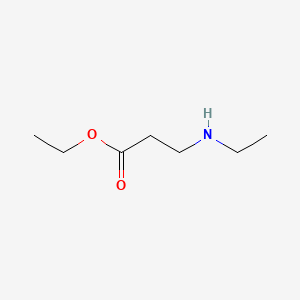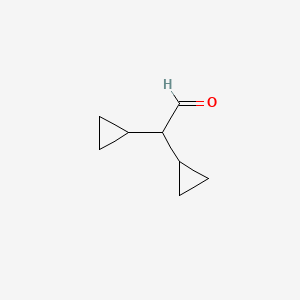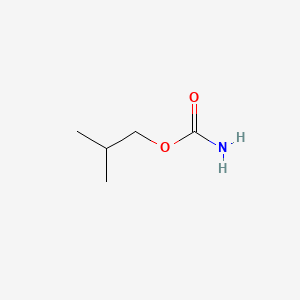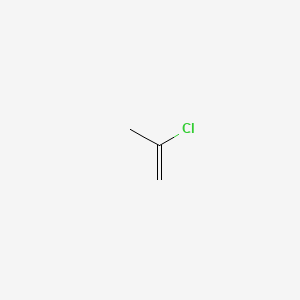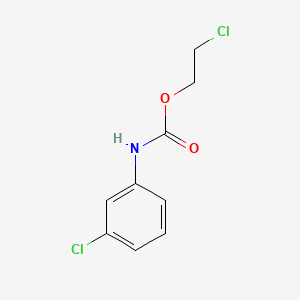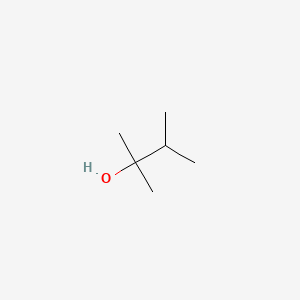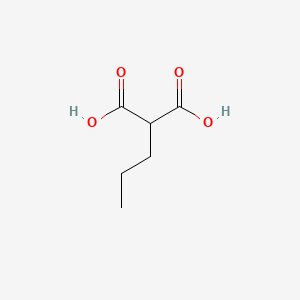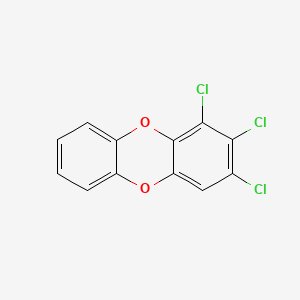
1,2,3-三氯二苯并对二噁英
描述
1,2,3-Trichlorodibenzo-p-dioxin is one of 75 chlorinated dibenzo-p-dioxin (CDD) congeners. CDDs are a class of manufactured chemicals that consist of dioxin skeletal structures with chlorine substituents . They are also persistent organic pollutants (POPs), thus their production is regulated in most areas .
Synthesis Analysis
An anaerobic mixed culture enriched over 16 transfers from Saale river sediment reductively dehalogenated 1,2,4- and 1,2,3-trichlorodibenzo-p-dioxin (TrCDD) to di- and monochlorinated congeners in the presence of pyruvate (or lactate) and fumarate as cosubstrates .
Molecular Structure Analysis
The molecular formula of 1,2,3-Trichlorodibenzo-p-dioxin is C12H5Cl3O2 . The InChI string is InChI=1S/C12H5Cl3O2/c13-6-5-9-12 (11 (15)10 (6)14)17-8-4-2-1-3-7 (8)16-9/h1-5H . The Canonical SMILES is C1=CC=C2C (=C1)OC3=CC (=C (C (=C3O2)Cl)Cl)Cl .
Physical And Chemical Properties Analysis
The molecular weight of 1,2,3-Trichlorodibenzo-p-dioxin is 287.5 g/mol . The XLogP3 is 5.4 . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count .
科学研究应用
微生物的生物转化
1,2,3-三氯二苯并对二噁英经过各种微生物的生物转化。例如,Sphingomonas wittichii RW1可以分解1,2,3-三氯二苯并对二噁英,产生3,4,5-三氯邻苯二酚。这表明了某些细菌菌株在降解像1,2,3-三氯二苯并对二噁英这样的有毒二芳醚污染物方面的潜力(Nam, Kim, Schmidt, & Chang, 2006)。
环境净化
来自各种环境源头(如河流沉积物)的厌氧细菌共生体表现出去卤代氯二噁英(如1,2,3-三氯二苯并对二噁英)的能力。这个过程涉及还原去氯化,表明可以利用这些细菌共生体进行环境净化工作(Ballerstedt, Kraus, & Lechner, 1997)。
富集对二噁英降解细菌
研究还关注对二噁英降解细菌的富集。例如,Dehalococcoides物种已在两液相培养中富集,用于去氯化三氯二苯并对二噁英。这表明有针对性的富集和培养方法可以有效促进对二噁英降解细菌群的生长,这在生物修复过程中可能至关重要(Bunge, Wagner, Fischer, Andreesen, & Lechner, 2008)。
了解毒性机制
研究还深入探讨了二噁英的毒性机制和与生物系统的相互作用。例如,研究已经确定了二噁英-Ah受体复合物的DNA识别位点,这对于了解1,2,3-三氯二苯并对二噁英等二噁英如何施加其生物效应至关重要。这些信息对评估二噁英暴露的风险和潜在影响至关重要(Denison, Fisher, & Whitlock, 1988)。
安全和危害
未来方向
Future studies of dioxin action have the potential to provide additional insights into mechanisms of mammalian gene regulation that are of broader interest . A further understanding of the ligand specificity and structure of the Ah receptor will likely assist in the identification of other chemicals to which humans are exposed that may add to, synergize, or block the toxicity of TCDD .
属性
IUPAC Name |
1,2,3-trichlorodibenzo-p-dioxin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl3O2/c13-6-5-9-12(11(15)10(6)14)17-8-4-2-1-3-7(8)16-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMFBGZVVNDVFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=CC(=C(C(=C3O2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80202949 | |
| Record name | 1,2,3-Trichlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80202949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Trichlorodibenzo-p-dioxin | |
CAS RN |
54536-17-3 | |
| Record name | 1,2,3-Trichlorodibenzo-p-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054536173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3-Trichlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80202949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3-TRICHLORODIBENZO-P-DIOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3428IVQ29V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



